(1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3’-4,5-dihydro-2-benzofuran]-1’,4-dione is a complex organic molecule characterized by its unique spirocyclic structure. This compound features a combination of tricyclic and benzofuran moieties, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3’-4,5-dihydro-2-benzofuran]-1’,4-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the butylidene and propyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.
Spirocyclization: Introduction of the spiro linkage to form the spirocyclic structure.
Functional Group Modifications: Addition of butylidene and propyl groups through various functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3’-4,5-dihydro-2-benzofuran]-1’,4-dione: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3’-4,5-dihydro-2-benzofuran]-1’,4-dione: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3’-4,5-dihydro-2-benzofuran]-1’,4-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to enzymes or receptors to modulate their activity.
Pathways: Influencing biochemical pathways related to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3’-4,5-dihydro-2-benzofuran]-1’,4-dione include:
- Tricyclo[5.4.0.0(2,8)]undec-9-ene, 2,6,6,9-tetramethyl-
- Tricyclo[6.3.0.0(2,4)]undec-8-ene, 3,3,7,11-tetramethyl-
- 2,2,7,7-Tetramethyltricyclo[6.2.1.0(1,6)]undec-4-en-3-one
Uniqueness
The uniqueness of (1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3’-4,5-dihydro-2-benzofuran]-1’,4-dione lies in its spirocyclic structure and the presence of both tricyclic and benzofuran moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28O4 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione |
InChI |
InChI=1S/C24H28O4/c1-3-5-11-20-23-13-12-15(14-19(23)22(26)27-20)17(8-4-2)24(23)18-10-7-6-9-16(18)21(25)28-24/h6,9,11,14-15,17H,3-5,7-8,10,12-13H2,1-2H3/b20-11-/t15-,17+,23+,24+/m1/s1 |
InChI Key |
DZMFTLLDUYBHLI-GMZNNUCTSA-N |
Isomeric SMILES |
CCC/C=C\1/[C@]23CC[C@H](C=C2C(=O)O1)[C@@H]([C@]34C5=C(C=CCC5)C(=O)O4)CCC |
Canonical SMILES |
CCCC=C1C23CCC(C=C2C(=O)O1)C(C34C5=C(C=CCC5)C(=O)O4)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.